molecular formula C14H22N2O3 B14611717 4-[(2-Ethylhexyl)oxy]-2-nitroaniline CAS No. 59428-16-9

4-[(2-Ethylhexyl)oxy]-2-nitroaniline

Cat. No.: B14611717
CAS No.: 59428-16-9
M. Wt: 266.34 g/mol
InChI Key: MRRFFLSMJBTWQA-UHFFFAOYSA-N
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Description

4-[(2-Ethylhexyl)oxy]-2-nitroaniline is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of a nitro group and an ethylhexyl ether substituent on an aniline ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline typically involves the nitration of 4-[(2-Ethylhexyl)oxy]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylhexyl)oxy]-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-[(2-Ethylhexyl)oxy]-2-phenylenediamine.

    Substitution: Meta-substituted derivatives depending on the electrophile used.

    Oxidation: Various oxidized aromatic compounds.

Scientific Research Applications

4-[(2-Ethylhexyl)oxy]-2-nitroaniline has found applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2-nitroaniline is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the ethylhexyl ether group can influence the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved may vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Ethylhexyl)oxy]aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroaniline: Lacks the ethylhexyl ether group, affecting its solubility and reactivity.

    4-Nitroaniline: Similar nitro group but lacks the ethylhexyl ether group, influencing its chemical properties and applications.

Uniqueness

4-[(2-Ethylhexyl)oxy]-2-nitroaniline is unique due to the combination of the nitro group and the ethylhexyl ether substituent

Properties

CAS No.

59428-16-9

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

4-(2-ethylhexoxy)-2-nitroaniline

InChI

InChI=1S/C14H22N2O3/c1-3-5-6-11(4-2)10-19-12-7-8-13(15)14(9-12)16(17)18/h7-9,11H,3-6,10,15H2,1-2H3

InChI Key

MRRFFLSMJBTWQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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